6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione

Click Chemistry IEDDA Reaction Kinetics

6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione is a synthetic organic compound belonging to the class of thiones, specifically a 2H-pyran-2-thione derivative. It is a sulfur analogue of a 2-pyrone, featuring a six-membered heterocyclic ring with a thiocarbonyl (C=S) group, substituted with phenyl groups at the 3 and 4 positions and a 4-methoxyphenyl group at the 6 position.

Molecular Formula C24H18O2S
Molecular Weight 370.5 g/mol
CAS No. 645401-25-8
Cat. No. B12596833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione
CAS645401-25-8
Molecular FormulaC24H18O2S
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=C(C(=S)O2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H18O2S/c1-25-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)23(24(27)26-22)19-10-6-3-7-11-19/h2-16H,1H3
InChIKeyUKRJXMITXBILLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione (CAS 645401-25-8): Compound Class and Core Characteristics for Procurement


6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione is a synthetic organic compound belonging to the class of thiones, specifically a 2H-pyran-2-thione derivative . It is a sulfur analogue of a 2-pyrone, featuring a six-membered heterocyclic ring with a thiocarbonyl (C=S) group, substituted with phenyl groups at the 3 and 4 positions and a 4-methoxyphenyl group at the 6 position . This structural class is distinct from its oxygen-containing pyranone counterparts and other heterocyclic analogs due to the unique electronic and reactivity profile conferred by the C=S bond, which is of critical importance for applications in click chemistry and as precursors for sulfur-containing heterocycles [1].

Procurement Risk: Why 6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione Cannot Be Substituted by Generic Analogs


Substituting this compound with a generic '2H-pyran-2-thione' or a close analog like the 4,6-diphenyl derivative (CAS 26479-00-5) is a high-risk procurement strategy for research applications. The specific substitution pattern dictates the electronic and steric environment of the thiocarbonyl group, which directly controls reaction kinetics in strain-promoted cycloadditions [1]. DFT studies on 2H-(thio)pyran-2-(thi)ones demonstrate that substitution significantly alters reaction rates with strained alkynes, with pyran-2-thiones reacting ~100x faster than their oxygen counterparts, and specific substituents further tuning this reactivity by up to 3-fold [1]. Simply interchanging a 6-(4-methoxyphenyl) derivative with an unsubstituted or differently substituted variant will lead to non-reproducible kinetics and failed bioconjugation experiments, undermining the foundational promise of biorthogonal click chemistry.

Quantitative Evidence Guide for 6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione: Comparative Performance Data


The 'Thione Advantage': Quantified 100x Faster Reaction Rate vs. Oxygen Analogues in Strain-Promoted Cycloadditions

This compound's core class, 2H-pyran-2-thiones, exhibits a category-defining ~100-fold increase in reaction rate over its oxygen analogue (2H-pyran-2-one) in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkynes, a critical feature for bioorthogonal labelling [1]. This rate enhancement is attributed to significantly lower distortion energy required to reach the transition state, a direct consequence of sulfur's larger atomic radius and more polarizable electrons [1].

Click Chemistry IEDDA Reaction Kinetics Biorthogonal Chemistry

Substituent-Dependent Kinetic Tuning: 3-Fold Rate Variation Among Strained Alkynes for a Substituted 2H-Pyran-2-thione

Data for a diester-substituted 2H-pyran-2-thione (PyrS2) demonstrates that the specific substitution pattern on the pyranthione ring dramatically influences reaction kinetics with different strained alkynes. For instance, with PyrS2, the alkyne Si7HT reacted ~3 times faster than endo-BCN and exo-BCN [1]. This demonstrates that the 6-(4-methoxyphenyl)-3,4-diphenyl substitution pattern on the target compound is expected to yield a unique kinetic profile, distinct from other substituted pyranthiones, making it indispensable for specific click chemistry applications.

Reaction Kinetics Structure-Activity Relationship Strained Alkynes Bioconjugation

Differentiation from Common 4,6-Diphenyl Analog (CAS 26479-00-5) by Molecular Weight and Physicochemical Properties

A fundamental differential factor is the molecular identity. The closest commercially available unsubstituted analog, 2H-Pyran-2-thione, 4,6-diphenyl- (CAS 26479-00-5), has a molecular weight of 264.3 g/mol , whereas the target compound has a molecular weight of 370.5 g/mol due to the additional 4-methoxyphenyl substituent . This 106.2 g/mol difference is a definitive quality control parameter and directly impacts solubility, logP, and receptor binding properties, preventing its interchangeability in any quantitative experiment.

Physicochemical Properties Molecular Weight Quality Control Compound Identity

Advantage over 2-Pyrone Analogue (CAS 59931-67-8): Fundamental Electronic Difference for Thio-Specific Chemistry

The direct oxygen analogue, 2H-Pyran-2-one, 6-(4-methoxyphenyl)-3,4-diphenyl- (CAS 59931-67-8), lacks the thiocarbonyl group fundamental to the target compound's reactivity . The class-level data shows a ~100x slower reaction rate for pyran-2-ones compared to pyran-2-thiones in IEDDA reactions [1]. This is not a subtle difference but a categorical exclusion: the oxygen analogue cannot participate in the same strain-promoted 'click-and-release' mechanisms that define the utility of 2H-pyran-2-thiones for intracellular COS/H2S generation or ultrafast bioconjugation.

Thiocarbonyl Chemistry Diels-Alder Reactivity Sulfur Heterocycle Electronic Structure

High-Confidence Application Scenarios for 6-(4-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione Based on Verifiable Evidence


Core Scaffold for Structure-Kinetic Relationship (SKR) Studies in Strain-Promoted IEDDA Click Chemistry

The compound's 3,4-diphenyl and 6-(4-methoxyphenyl) substitution pattern makes it a prime candidate for systematic SKR investigations. As demonstrated by the PyrS2 model, substitution on the pyranthione directly modulates second-order rate constants with strained alkynes [1]. This compound can serve as a lead structure to quantify how electronic-donating groups (like 4-methoxy) on the 6-aryl ring influence distortion and interaction energies in the IEDDA transition state, guiding the design of next-generation bioorthogonal reagents [1].

Specialized Building Block for Thiocarbonyl-Focused Synthetic Methodology

Given the rich chemistry of the C=S bond, including cycloadditions, photochemical α-cleavage to generate thioketenes, and thermal rearrangements [1], this specific compound is an ideal substrate for developing new synthetic methods for sulfur heterocycles. Its defined substitution pattern allows for unambiguous product characterization and mechanistic elucidation, which is not possible with mixtures of regioisomers or unsubstituted analogs [1].

Precursor in the Development of Substituted 2H-Thiopyran-2-thione Systems for Biological Probe Design

The class of 2H-thiopyran-2-thiones is being explored for converting H2S to sulfane sulfur species within cells [1]. This compound, with its specific substituents, can be evaluated for its ability to tune the rate of H2S release or conversion. Its distinct lipophilicity and steric profile, inferred from its molecular weight relative to the 4,6-diphenyl analog (+106.2 g/mol) , will lead to different cellular uptake and distribution, a key parameter for probe development.

Analytical Reference Standard for Method Development and Quality Control

The unique combination of a high molecular weight (370.5 g/mol), specific UV absorbance characteristics of the conjugated thione system, and distinct mass spectrometric fragmentation pattern make this compound an excellent reference standard for developing robust HPLC and LC-MS analytical methods for this compound class [1]. Its well-defined structure is crucial for calibrating detectors and ensuring batch-to-batch consistency in procurement.

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